Regioisomeric Differentiation: 2-Hydroxy vs. 4-Hydroxy Propionic Acid Analogs
The target compound positions the hydroxyl/oxo group at C2 (2-hydroxy-4,6-dimethyl configuration), while the closest commercial regioisomer, 3-(4-hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid (CAS 22609-24-1), places it at C4. This 2-hydroxy vs. 4-hydroxy regiochemistry fundamentally alters the tautomeric equilibrium: 2-hydroxyquinolines exist predominantly as the 2-oxo (lactam) tautomer, whereas 4-hydroxyquinolines favor the 4-oxo form. The difference produces a distinct hydrogen-bond donor/acceptor pattern and metal-chelating geometry [1]. Predicted physicochemical properties further distinguish the two: the 4-hydroxy regioisomer (CAS 22609-24-1) has a predicted pKa of 4.06±0.10, a predicted boiling point of 455.3±40.0°C, and a predicted density of 1.279±0.06 g/cm³ . In contrast, the target compound is a low-melting solid (16–18°C), which implies weaker intermolecular forces potentially arising from the 2-oxo tautomeric form's reduced capacity for strong OH-mediated hydrogen bonding .
| Evidence Dimension | Tautomeric configuration and resulting physicochemical properties |
|---|---|
| Target Compound Data | 2-oxo (lactam) tautomer dominant; melting point 16–18°C; molecular weight 245.27 g/mol |
| Comparator Or Baseline | CAS 22609-24-1 (4-hydroxy regioisomer): predicted pKa 4.06±0.10, boiling point 455.3±40.0°C, density 1.279±0.06 g/cm³ |
| Quantified Difference | Melting point difference indicates distinct crystal packing energies; pKa difference alters ionization state at physiological pH; b.p. difference exceeds 400°C vs. target compound's solid state below 20°C |
| Conditions | Calculated/predicted properties (ACD/Labs) vs. experimentally measured melting point |
Why This Matters
For applications requiring regioselective metal chelation (e.g., metalloenzyme inhibitor design) or pH-dependent solubility, the 2-hydroxy vs. 4-hydroxy configuration is a binary selection criterion; procurement of the incorrect regioisomer yields fundamentally different coordination chemistry.
- [1] Jasti V. et al. 1,2-Dihydro-2-oxoquinoline compounds as 5-HT4 receptor ligands. US Patent Application 20120277216. Filed December 29, 2009. Suven Life Sciences Limited. View Source
